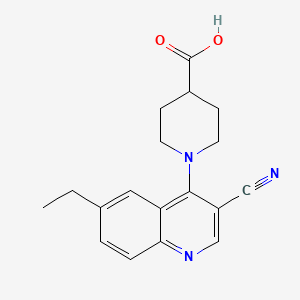
1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of 1,6-naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Mechanism of Action
Target of Action
It is synthesized from 4-piperidone imines , which are known to interact with various biological targets.
Mode of Action
It is synthesized from 4-piperidone imines by successive lithiation with lithium diethylamide, alkylation with 1-bromo-3-chloropropane, and intramolecular cyclization . This suggests that it may interact with its targets through similar mechanisms.
Biochemical Pathways
Related compounds have been shown to have a variety of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Result of Action
Related compounds have been shown to have a variety of pharmacological activities, suggesting that this compound may have similar effects .
Preparation Methods
The synthesis of 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one hydrochloride typically involves the following steps :
Lithiation: The starting material, 4-piperidone imine, is subjected to lithiation using lithium diethylamide.
Alkylation: The lithiated intermediate is then alkylated with 1-bromo-3-chloropropane.
Intramolecular Cyclization: The alkylated product undergoes intramolecular cyclization to form the desired naphthyridine derivative.
These steps are carried out in a single process without isolating intermediate compounds, optimizing reaction conditions, workup, and product storage .
Chemical Reactions Analysis
1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aromatic naphthyridine derivatives.
Reduction: The compound can be reduced under specific conditions to yield different hydrogenated products.
Substitution: It can undergo nucleophilic substitution reactions, where common reagents include alkyl halides and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride has several scientific research applications :
Medicinal Chemistry: It is studied for its potential anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.
Biological Research: The compound is used in the study of various biological pathways and molecular targets.
Industrial Applications: It is utilized in the synthesis of other complex organic compounds and in the development of new materials.
Comparison with Similar Compounds
1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride can be compared with other naphthyridine derivatives :
1,5-Naphthyridines: These compounds have similar structures but differ in the position of nitrogen atoms. They also exhibit diverse biological activities.
Tetrahydro- and Decahydro-1,5-naphthyridines: These compounds can be oxidized to form aromatic naphthyridines and have unique reactivity profiles.
The uniqueness of this compound lies in its specific functionalization and the resulting biological activities.
Properties
IUPAC Name |
3,4,5,6,7,8-hexahydro-1H-1,6-naphthyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c11-8-2-1-6-5-9-4-3-7(6)10-8;/h9H,1-5H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAUFJNNCSWZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1CNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2742356.png)
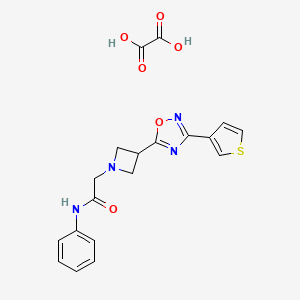
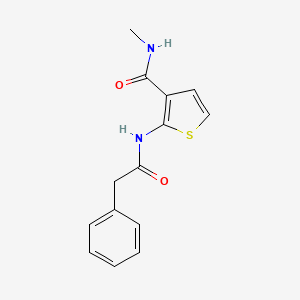
![2-methyl-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2742362.png)
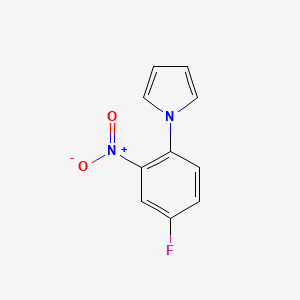
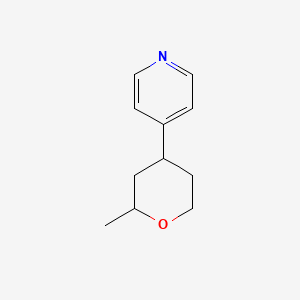
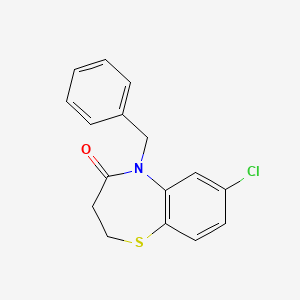
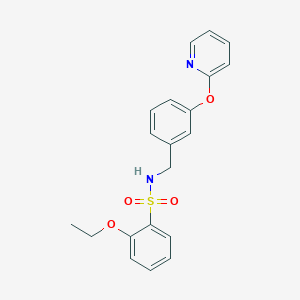
![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2742370.png)
![2-(2,3-Dimethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2742372.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2742373.png)
![Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742375.png)

